(1-Ethoxycyclobutyl)methanol

Description

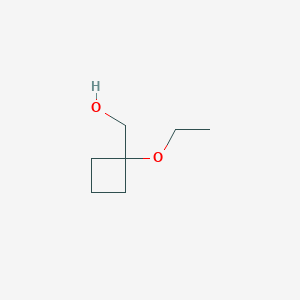

Structure

3D Structure

Properties

IUPAC Name |

(1-ethoxycyclobutyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-2-9-7(6-8)4-3-5-7/h8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPZSMWGOOBEFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 1 Ethoxycyclobutyl Methanol

Reactions of the Hydroxymethyl Functionality

The hydroxymethyl group is a primary alcohol, which is a versatile functional group capable of undergoing a variety of transformations. The reactivity of this group in (1-Ethoxycyclobutyl)methanol is influenced by the presence of the adjacent ether linkage and the cyclobutane (B1203170) ring.

Oxidation Reactions of Primary Alcohols to Aldehydes or Carboxylic Acids

The primary alcohol of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehydes:

Mild oxidizing agents are required to selectively oxidize the primary alcohol to an aldehyde, (1-Ethoxycyclobutyl)carbaldehyde, while preventing over-oxidation to the carboxylic acid. Common reagents for this transformation include pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), and Swern or Dess-Martin periodinane oxidations.

Pyridinium Chlorochromate (PCC): A complex of chromium trioxide with pyridine and hydrochloric acid, PCC is a selective reagent for the oxidation of primary alcohols to aldehydes. The reaction is typically carried out in an anhydrous solvent such as dichloromethane (DCM).

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine. This process is known for its mild conditions and high yields.

Oxidation to Carboxylic Acids:

Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid, (1-Ethoxycyclobutyl)carboxylic acid. Reagents for this transformation include:

Potassium Permanganate (KMnO₄): A powerful oxidizing agent, KMnO₄ can effectively oxidize primary alcohols to carboxylic acids. The reaction is often performed in aqueous basic or acidic conditions.

Jones Reagent: A solution of chromium trioxide in aqueous sulfuric acid, the Jones reagent is a strong oxidizing agent that readily converts primary alcohols to carboxylic acids.

Potassium Dichromate (K₂Cr₂O₇): In the presence of a strong acid like sulfuric acid, potassium dichromate is a potent oxidizing agent for this transformation.

The general schemes for these oxidation reactions are presented below:

Table 1: Oxidation Reactions of this compound

| Starting Material | Reagent | Product | Product Name |

|---|---|---|---|

| This compound | Pyridinium Chlorochromate (PCC) | (1-Ethoxycyclobutyl)carbaldehyde | Aldehyde |

| This compound | Swern Oxidation (DMSO, Oxalyl Chloride, Et₃N) | (1-Ethoxycyclobutyl)carbaldehyde | Aldehyde |

| This compound | Potassium Permanganate (KMnO₄) | (1-Ethoxycyclobutyl)carboxylic acid | Carboxylic Acid |

Esterification and Etherification of the Hydroxyl Group

Esterification:

The hydroxyl group of this compound can react with carboxylic acids or their derivatives to form esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. The reaction is reversible, and to drive the equilibrium towards the ester product, an excess of either the alcohol or the carboxylic acid is used, or water is removed as it is formed.

Alternatively, more reactive acylating agents such as acid chlorides or anhydrides can be used to achieve higher yields and faster reaction rates, often in the presence of a base like pyridine or triethylamine to neutralize the acidic byproduct.

Etherification:

The hydroxyl group can also be converted into an ether. The Williamson ether synthesis is a widely used method where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction.

Table 2: Representative Esterification and Etherification Reactions

| Reaction Type | Reactants | Catalyst/Base | Product |

|---|---|---|---|

| Fischer Esterification | This compound + Acetic Acid | H₂SO₄ | (1-Ethoxycyclobutyl)methyl acetate |

| Acylation | This compound + Acetyl Chloride | Pyridine | (1-Ethoxycyclobutyl)methyl acetate |

Nucleophilic Substitution Reactions at the Hydroxymethyl Carbon

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur at the hydroxymethyl carbon, the hydroxyl group must first be converted into a better leaving group. This can be achieved by protonation in the presence of a strong acid, or by converting it into a sulfonate ester (e.g., tosylate or mesylate) or a halide.

Once activated, the carbon becomes susceptible to attack by a variety of nucleophiles. The reaction mechanism, either Sₙ1 or Sₙ2, will depend on the reaction conditions and the nature of the nucleophile. For a primary alcohol derivative like this compound, the Sₙ2 mechanism is generally favored, involving a backside attack by the nucleophile and inversion of stereochemistry if the carbon were chiral.

Common Transformations:

Conversion to Alkyl Halides: Reaction with hydrogen halides (e.g., HBr, HCl) or other halogenating agents (e.g., thionyl chloride, phosphorus tribromide) can convert the alcohol to the corresponding alkyl halide.

Formation of Tosylates and Mesylates: Reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine converts the alcohol into a good leaving group, which can then be readily displaced by nucleophiles.

Multi-functional Group Reactivity and Chemoselectivity in this compound Transformations

This compound possesses three key structural features that can influence its reactivity: the primary hydroxyl group, the ether linkage, and the strained cyclobutane ring. The interplay of these functional groups is crucial in determining the chemoselectivity of its reactions.

Hydroxyl vs. Ether: The hydroxyl group is generally more reactive than the ether linkage under many conditions. For instance, in the presence of mild oxidizing agents or acylating agents, the hydroxyl group will react preferentially. However, under strongly acidic conditions, the ether linkage can be cleaved.

Influence of the Cyclobutane Ring: The four-membered ring is strained and can be susceptible to ring-opening or rearrangement reactions, particularly under conditions that involve the formation of carbocationic intermediates. For example, treatment with strong acids could potentially lead to ring expansion or cleavage, competing with reactions at the hydroxymethyl group.

Chemoselective transformations would aim to modify one functional group while leaving the others intact. For example, protecting the hydroxyl group as a silyl ether would allow for reactions to be carried out on other parts of the molecule, with the protecting group being removed later.

Mechanistic Investigations of Key Reactions of this compound

Due to a lack of specific studies on this compound, the mechanistic investigations of its key reactions are based on well-established principles for analogous primary alcohols and cyclobutane derivatives.

Oxidation: The mechanism of oxidation with chromium-based reagents is believed to involve the formation of a chromate ester, followed by an E2-like elimination of the alpha-proton to form the carbonyl group.

Fischer Esterification: The mechanism involves the initial protonation of the carboxylic acid carbonyl group by the acid catalyst, which activates it towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, followed by proton transfer and elimination of water to yield the ester.

Nucleophilic Substitution (Sₙ2): For reactions involving the displacement of a good leaving group (e.g., a tosylate) from the hydroxymethyl carbon, a concerted Sₙ2 mechanism is expected. This involves the simultaneous formation of a new bond with the incoming nucleophile and the breaking of the bond with the leaving group.

Ring Strain Effects: Any reaction proceeding through a carbocationic intermediate at the carbon adjacent to the cyclobutane ring must consider the possibility of Wagner-Meerwein rearrangements. The high ring strain of the cyclobutane ring can provide a driving force for ring expansion to a less-strained cyclopentyl system.

Further experimental and computational studies would be necessary to fully elucidate the specific reaction pathways and transition states for the reactions of this compound.

Advanced Spectroscopic Analysis and Structural Elucidation Methodologies for 1 Ethoxycyclobutyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of (1-Ethoxycyclobutyl)methanol is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The ethoxy group would show a characteristic quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃) due to coupling with each other. The protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet or a doublet depending on the solvent and the rate of proton exchange of the hydroxyl group. The protons on the cyclobutyl ring are expected to show complex multiplets due to their diastereotopic nature and coupling with each other.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The spectrum is expected to show signals for the quaternary carbon of the cyclobutyl ring attached to the ethoxy and hydroxymethyl groups, the methylene carbon of the hydroxymethyl group, the carbons of the cyclobutyl ring, and the two carbons of the ethoxy group.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| -OCH₂CH₃ | ~3.5 | Quartet (q) | ~60 |

| -OCH₂CH₃ | ~1.2 | Triplet (t) | ~15 |

| -CH₂OH | ~3.6 | Singlet (s) | ~65 |

| Cyclobutyl CH₂ | 1.8 - 2.2 | Multiplet (m) | ~30 |

| Cyclobutyl CH₂ | 1.6 - 1.9 | Multiplet (m) | ~15 |

| Quaternary C | - | - | ~80 |

| -OH | Variable | Broad Singlet (br s) | - |

Note: Predicted chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.

To definitively establish the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, a cross-peak between the quartet of the ethoxy methylene group and the triplet of the ethoxy methyl group would confirm their connectivity. It would also help to unravel the complex couplings between the protons on the cyclobutyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of each carbon signal to its attached proton(s). For example, the signal for the hydroxymethyl protons in the ¹H NMR spectrum would correlate with the signal for the hydroxymethyl carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the connectivity around the quaternary carbon. For example, correlations would be expected between the protons of the hydroxymethyl group and the quaternary carbon, as well as the methylene protons of the ethoxy group and the quaternary carbon.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. The molecular weight of this compound (C₇H₁₄O₂) is 130.18 g/mol . Therefore, the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 130.

The fragmentation pattern can provide valuable structural information. Plausible fragmentation pathways for this compound include:

Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 85.

Loss of the hydroxymethyl group (-CH₂OH) to give a fragment at m/z = 99.

Cleavage of the C-C bond between the quaternary carbon and the hydroxymethyl group, followed by loss of formaldehyde (B43269) (CH₂O), which would lead to a fragment at m/z = 100.

Ring-opening of the cyclobutyl ring followed by further fragmentation.

Predicted Mass Spectrometry Fragmentation Data

| m/z | Predicted Fragment |

| 130 | [M]⁺ |

| 115 | [M - CH₃]⁺ |

| 101 | [M - C₂H₅]⁺ |

| 99 | [M - CH₂OH]⁺ |

| 85 | [M - OC₂H₅]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

Strong absorption bands in the region of 2850-3000 cm⁻¹ due to the C-H stretching vibrations of the alkyl groups (ethoxy and cyclobutyl).

A strong absorption band in the region of 1050-1150 cm⁻¹ corresponding to the C-O stretching vibration of the primary alcohol.

Another strong C-O stretching band for the ether linkage, also expected in the 1050-1150 cm⁻¹ region, which may overlap with the alcohol C-O stretch.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200-3600 (broad) | O-H stretch | Alcohol |

| 2850-3000 | C-H stretch | Alkyl |

| 1050-1150 | C-O stretch | Primary Alcohol |

| 1050-1150 | C-O stretch | Ether |

Advanced Vibrational Spectroscopy (e.g., Raman, Sum-Frequency Generation) for Molecular Conformation and Interfacial Studies

While IR spectroscopy is a powerful tool, other vibrational spectroscopy techniques can provide complementary information.

Raman Spectroscopy: This technique is based on the inelastic scattering of light and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the C-C stretching vibrations of the cyclobutyl ring, providing information about the ring conformation. The symmetric C-H stretching vibrations would also be prominent.

Sum-Frequency Generation (SFG) Spectroscopy: SFG is a surface-specific vibrational spectroscopy technique that can provide information about the structure and orientation of molecules at interfaces. While no specific data exists for this compound, SFG could theoretically be used to study its behavior at an air-water interface or on a solid surface, providing insights into the orientation of its ethoxy and hydroxyl functional groups.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If this compound can be obtained as a single crystal of suitable quality, X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsional angles. This would allow for the unambiguous determination of the molecular conformation in the solid state, including the puckering of the cyclobutyl ring and the relative orientation of the ethoxy and hydroxymethyl substituents. Furthermore, the crystal packing would reveal information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. The applicability of this technique is entirely dependent on the ability of the compound to form a stable, ordered crystal lattice.

Chiroptical Spectroscopic Methods for Stereochemical Analysis (e.g., Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical spectroscopic techniques are indispensable for the stereochemical elucidation of chiral molecules, as they are exquisitely sensitive to the three-dimensional arrangement of atoms. For a molecule such as this compound, which possesses a chiral center at the C1 position of the cyclobutane (B1203170) ring, Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopy would be the principal methods for determining its absolute configuration and enantiomeric purity. These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. wikipedia.org This differential absorption (ΔA) is non-zero only for chiral molecules and is plotted against wavelength to generate a CD spectrum. The spectrum is characterized by positive or negative peaks, known as Cotton effects, in the region of the molecule's chromophoric absorptions. For this compound, the relevant chromophores are the hydroxyl (-OH) and ether (-O-) functional groups. Saturated chiral alcohols are known to exhibit significant Cotton effects in the vacuum ultraviolet (VUV) region, typically between 185 and 200 nm. rsc.orgrsc.org The sign and magnitude of the Cotton effect are directly related to the absolute configuration of the chiral center.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org An ORD spectrum is a plot of specific rotation versus wavelength. In the absence of a chromophore, a plain curve is observed where the rotation steadily increases or decreases with decreasing wavelength. vlabs.ac.in However, for a chiral molecule with a chromophore, the ORD curve will show a characteristic "Cotton effect" curve in the region of the absorption band, with a peak and a trough. vlabs.ac.inlibretexts.org The sign of the Cotton effect in ORD is also indicative of the stereochemistry of the molecule.

For the stereochemical analysis of this compound, the CD and ORD spectra of a purified enantiomer would be recorded. The sign of the observed Cotton effect could then be correlated to the absolute configuration (R or S) through empirical rules or by comparison with the spectra of structurally related compounds of known absolute configuration. Furthermore, computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to calculate the theoretical CD and ORD spectra for both the (R)- and (S)-enantiomers. By comparing the experimentally measured spectrum with the computationally predicted spectra, the absolute configuration of the enantiomer can be confidently assigned.

The enantiomeric excess (ee) of a sample of this compound can also be determined using chiroptical methods. The magnitude of the CD or ORD signal is directly proportional to the concentration of the chiral species and its enantiomeric excess. By comparing the signal of a sample of unknown enantiomeric purity to that of a pure enantiomer, the ee can be calculated.

| Spectroscopic Parameter | (R)-(1-Ethoxycyclobutyl)methanol (Hypothetical Data) | (S)-(1-Ethoxycyclobutyl)methanol (Hypothetical Data) |

| Circular Dichroism (CD) | ||

| Wavelength of Maximum Absorption (λmax) | ~195 nm | ~195 nm |

| Molar Ellipticity ([θ]) at λmax | Positive Cotton Effect | Negative Cotton Effect |

| Optical Rotatory Dispersion (ORD) | ||

| Peak Wavelength | ~200 nm | ~190 nm |

| Trough Wavelength | ~190 nm | ~200 nm |

| Sign of Cotton Effect | Positive | Negative |

This interactive table illustrates the expected mirror-image relationship between the CD and ORD spectra of the two enantiomers of this compound.

Theoretical and Computational Chemistry Studies of 1 Ethoxycyclobutyl Methanol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule and the energies associated with different molecular states. These calculations solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) has become a popular and versatile computational method in chemistry and materials science for investigating the electronic structure of many-body systems. wikipedia.org It is based on the principle that the energy of a system is a functional of the electron density. wikipedia.orgnih.gov This approach is computationally less expensive than other high-level methods, allowing for the study of larger and more complex systems. wikipedia.org

In the context of cyclobutyl systems, DFT is widely used to:

Optimize Molecular Geometry: Determine the lowest energy structure, including bond lengths, bond angles, and the characteristic puckering of the cyclobutane (B1203170) ring.

Calculate Electronic Properties: Investigate properties such as dipole moment, molecular orbital energies (HOMO/LUMO), and electrostatic potential maps, which are crucial for understanding reactivity.

Determine Vibrational Frequencies: Predict infrared (IR) spectra, which can be compared with experimental data to confirm structural assignments.

DFT calculations have been instrumental in studying various substituted cyclobutanes, providing insights into how different functional groups influence the ring's geometry and electronic nature. acs.org For (1-Ethoxycyclobutyl)methanol, DFT could be employed to understand the electronic interplay between the ethoxy and hydroxymethyl groups and the strained four-membered ring.

| Functional | Type | Strengths and Common Applications |

|---|---|---|

| B3LYP | Hybrid GGA | Good balance of accuracy and computational cost for geometry optimizations and frequency calculations of organic molecules. |

| M06-2X | Hybrid Meta-GGA | Well-suited for studying non-covalent interactions, thermochemistry, and reaction kinetics, which are relevant for analyzing intermolecular forces and reaction pathways. acs.org |

| PBE | GGA | Often used in solid-state and periodic calculations, but also applied to molecular systems for general-purpose calculations. |

| ωB97X-D | Range-Separated Hybrid GGA with Dispersion Correction | Excellent for systems where long-range interactions and van der Waals forces (dispersion) are important, such as in conformational analysis and intermolecular interactions. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameters. wikipedia.org These methods are generally more computationally demanding than DFT but can provide highly accurate results, often considered the "gold standard" in computational chemistry.

Common ab initio methods include:

Hartree-Fock (HF) Theory: A foundational method that approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point but neglects electron correlation.

Møller-Plesset Perturbation Theory (e.g., MP2): Adds electron correlation effects to the HF result, offering improved accuracy for energies and properties.

Coupled Cluster (CC) Theory (e.g., CCSD(T)): A highly accurate method that includes electron correlation to a very high degree. CCSD(T) is often used to benchmark other methods for calculating energies. ucl.ac.uk

For a molecule like this compound, high-accuracy ab initio calculations could be used to precisely determine its heat of formation, ionization potential, and electron affinity. They are particularly valuable for small, representative systems to establish benchmark energetic data that can validate the choice of more computationally efficient methods like DFT for larger-scale simulations. ucl.ac.uk

Conformational Analysis and Molecular Dynamics Simulations of this compound

The cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation to relieve some of the torsional strain that would be present in a flat structure. libretexts.org The presence of substituents significantly influences the conformational preferences and dynamics of the ring.

Ring strain arises from a combination of angle strain (deviation from ideal sp³ bond angles of 109.5°) and torsional strain (eclipsing of bonds on adjacent atoms). masterorganicchemistry.com Cyclobutane possesses significant ring strain, making it more reactive than unstrained alkanes. libretexts.orgmasterorganicchemistry.com This strain energy can be quantified experimentally by comparing the heat of combustion per CH₂ group with that of a strain-free reference like cyclohexane. masterorganicchemistry.com

Computationally, the strain energy (SE) can be calculated using the following equation: SE = E(cycloalkane) - n * E(CH₂ group reference)

Where E(cycloalkane) is the calculated total energy of the molecule and E(CH₂ group reference) is the energy of a methylene (B1212753) group in an unstrained acyclic alkane. q-chem.com The total strain energy for cyclobutane is approximately 26.3 kcal/mol. masterorganicchemistry.commasterorganicchemistry.com This value is a composite of angle strain from C-C-C bond angles of about 88°, and torsional strain from the partially eclipsed C-H bonds. libretexts.org

| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) | Strain per CH₂ Group (kcal/mol) |

|---|---|---|---|

| Cyclopropane | 3 | 27.6 | 9.2 |

| Cyclobutane | 4 | 26.3 | 6.6 |

| Cyclopentane | 5 | 6.2 | 1.2 |

| Cyclohexane | 6 | 0.0 | 0.0 |

Data sourced from multiple chemistry resources. masterorganicchemistry.commasterorganicchemistry.com

The ethoxy and hydroxymethyl groups of this compound are capable of forming hydrogen bonds. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the ether oxygen can act as a hydrogen bond acceptor. These interactions are critical in determining the substance's physical properties, such as boiling point and solubility, as well as its behavior in solution.

Molecular Dynamics (MD) simulations can be used to study these interactions explicitly. nih.gov In an MD simulation, the motion of every atom in a system (including the solute and surrounding solvent molecules) is calculated over time by solving Newton's equations of motion. youtube.com This allows for the exploration of:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds over time.

Conformational Sampling: How the molecule explores different shapes and orientations in the presence of a solvent. youtube.com

For this compound, MD simulations in various solvents (e.g., water, ethanol, carbon tetrachloride) could reveal detailed information about its solvation thermodynamics and the specific intermolecular forces at play. researchgate.net

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. nih.gov By mapping the potential energy surface (PES) of a reaction, chemists can identify the lowest energy path from reactants to products. This path includes locating and characterizing transition states (TS)—the high-energy structures that represent the barrier to the reaction.

For a strained molecule like this compound, potential reactions could include:

Ring-Opening Reactions: The high ring strain can be a driving force for reactions that cleave the cyclobutane ring. researchgate.net

Reactions of the Functional Groups: Standard alcohol and ether reactions, such as dehydration, oxidation, or substitution.

Computational methods, particularly DFT, can be used to:

Propose a Reaction Mechanism: Hypothesize a series of elementary steps.

Locate Stationary Points: Optimize the geometries of reactants, products, intermediates, and transition states on the PES.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate. A higher barrier implies a slower reaction. acs.org

Confirm Transition States: A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

For example, the mechanism of acid-catalyzed ring-opening of this compound could be elucidated by calculating the energy barriers for different potential pathways, providing insights that would be difficult to obtain through experiment alone.

Computational Modeling of Cyclobutyl Ring Transformations

The cyclobutane ring, a core feature of this compound, is characterized by significant ring strain, which dictates its chemical behavior. masterorganicchemistry.comlibretexts.org Computational models are invaluable for understanding the transformations this strained ring can undergo. The total strain energy of cyclobutane is calculated to be approximately 26.3 kcal/mol. masterorganicchemistry.commasterorganicchemistry.com This instability arises from two main factors: angle strain, due to the deviation of the internal bond angles (around 90°) from the ideal tetrahedral angle (109.5°), and torsional strain from the eclipsing of hydrogen atoms. masterorganicchemistry.comslideshare.net

Computational studies, particularly using quantum chemical calculations like the CBS-QB3 level of theory, have elucidated the mechanisms of cyclobutane ring opening. arxiv.org The thermal decomposition of cyclobutane is predicted to proceed through a biradical mechanism, leading to the formation of two ethylene molecules. arxiv.orgacs.org The activation energy for this process is significantly influenced by the release of ring strain in the transition state. arxiv.org High-level quantum chemical calculations can accurately predict the rate constants for such elementary reactions. arxiv.org

For a substituted cyclobutane like this compound, the presence of ethoxy and methanol (B129727) groups would influence the energetics and preferred pathways of ring transformations. Density Functional Theory (DFT) calculations can be employed to model these effects. acs.orgresearchgate.net Substituents can stabilize or destabilize the ring and any radical intermediates formed during transformations. For instance, electron-donating groups might alter the stability of the transition states in ring-opening reactions. Computational models can predict how these substituents affect the activation free energy of such processes. researchgate.netnih.gov

The table below presents a comparison of calculated strain energies for various cycloalkanes, highlighting the inherent instability of the cyclobutane ring.

Theoretical Studies of Functional Group Reactivity

The reactivity of this compound is governed by its three key components: the cyclobutane ring, the hydroxyl (-OH) group, and the ether (-O-) linkage. solubilityofthings.comlibretexts.org Theoretical and computational chemistry provide powerful tools to dissect the reactivity of these functional groups.

Hydroxyl Group Reactivity: The hydroxyl group is polarized, with the oxygen atom being electron-rich and the hydrogen and carbon atoms being electrophilic. libretexts.org This polarity makes the -OH group a site for various reactions. Computational models, such as those using Density Functional Theory (DFT), can be used to study reaction mechanisms like the enantioselective oxidation of secondary alcohols. acs.orgresearchgate.net These studies can elucidate the role of catalysts and solvents in influencing the reaction's rate and selectivity by calculating the energies of transition states. acs.org For this compound, a primary alcohol, computational methods can predict its oxidation potential and the likely products formed.

Ether Group Reactivity: Ethers are generally less reactive than alcohols. solubilityofthings.com However, the ether linkage in this compound can be studied computationally. DFT calculations have been used to investigate the adsorption properties and electronic structure changes of ethers on various surfaces. researchgate.net Theoretical studies can also model the cleavage of the C-O bond under specific conditions, providing insights into the stability and degradation pathways of the molecule.

Conceptual DFT in Reactivity Analysis: Conceptual Density Functional Theory (DFT) offers a framework for quantifying the reactivity of molecules through various descriptors. mdpi.comfrontiersin.org These indices can predict the most likely sites for nucleophilic or electrophilic attack.

The following table summarizes key conceptual DFT reactivity descriptors that can be computationally derived to predict the chemical behavior of this compound.

By calculating these descriptors for this compound, a detailed map of its chemical reactivity can be constructed, guiding synthetic applications and stability assessments. researchgate.net

Prediction of Spectroscopic Parameters

Computational spectroscopy is a vital tool for predicting and interpreting the spectral features of molecules like this compound. acs.orgresearchgate.net Methods based on quantum mechanics can calculate various spectroscopic parameters, aiding in structure elucidation and characterization.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a prominent application of computational chemistry. acs.orgnih.gov Density Functional Theory (DFT), often using the Gauge-Including Atomic Orbital (GIAO) method, is highly effective for this purpose. researchgate.net Theoretical studies have been conducted to understand the unique chemical shifts observed in cyclobutane itself, attributing them to the specific electronic structure of the strained ring. nih.govresearchgate.net For this compound, computational models would predict distinct signals for the protons and carbons in the ethoxy group, the methanol substituent, and the cyclobutane ring. Machine learning algorithms, trained on large datasets of experimental spectra, have also emerged as highly accurate methods for predicting ¹H chemical shifts. nih.gov

Vibrational (IR) Spectroscopy: Ab initio molecular dynamics (AIMD) and static calculations based on the harmonic approximation can be used to compute infrared (IR) spectra. nih.govmdpi.com These methods calculate the vibrational frequencies and intensities of a molecule's normal modes. researchgate.net For this compound, key predicted vibrational bands would include the O-H stretch of the alcohol, C-O stretches for the alcohol and ether functionalities, and various C-H stretches and bends associated with the alkyl chains and the cyclobutane ring. spectroscopyonline.com Comparing AIMD-simulated spectra with experimental data can provide detailed insights into molecular structure and dynamics, especially where anharmonicity is significant. nih.gov

The table below outlines the expected regions for key spectroscopic signals of this compound, which can be refined through precise computational prediction.

In Silico Design and Optimization of this compound Derivatives

In silico drug design and molecular modeling techniques provide a powerful framework for the rational design and optimization of derivatives based on a lead compound like this compound. patsnap.comscispace.com These computational approaches accelerate the discovery process by predicting the properties of novel molecules before their synthesis, saving significant time and resources. longdom.orgmicrobenotes.com

The process begins with the identification of a biological target. Then, computational tools are used to design derivatives of this compound with improved affinity, selectivity, and pharmacokinetic properties. Key in silico methods include:

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand (the designed derivative) within the active site of a target protein. nanoschool.innih.gov By systematically modifying the functional groups of this compound (e.g., altering the alkoxy group, extending the methanol side chain, or substituting the cyclobutane ring), researchers can computationally screen for derivatives with enhanced binding interactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. patsnap.compatsnap.com By generating a set of virtual derivatives of this compound and calculating their molecular descriptors, a QSAR model can predict their potential efficacy.

Lead Optimization: Once promising derivatives ("hits") are identified, they undergo lead optimization. nih.govucl.ac.uk This iterative process involves fine-tuning the molecular structure to improve properties like potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. frontiersin.org Computational chemists can make strategic modifications to the lead structure to enhance desired biological activities and pharmacokinetic characteristics. patsnap.comfrontiersin.org

The table below outlines a typical workflow for the in silico design and optimization of derivatives.

Through these computational strategies, novel derivatives of this compound could be designed for specific applications, such as enzyme inhibitors or modulators of protein-protein interactions, in a highly targeted and efficient manner. scispace.comfrontiersin.org

1 Ethoxycyclobutyl Methanol As a Building Block and Synthetic Intermediate

Role in the Construction of Complex Organic Molecules

The cyclobutane (B1203170) motif is a key structural feature in numerous biologically active natural products and pharmaceutical agents. nih.gov Consequently, (1-Ethoxycyclobutyl)methanol represents a valuable starting material for the synthesis of complex molecular architectures. The 1,1-disubstituted pattern, with an ethoxy and a hydroxymethyl group, provides a strategic point for elaboration.

The primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, providing a handle for carbon-carbon bond-forming reactions such as aldol (B89426) condensations, Wittig reactions, or amidations. These transformations would allow for the introduction of new carbon chains and functional groups, paving the way for the construction of more intricate molecules.

Furthermore, the cyclobutane ring itself can be strategically cleaved or rearranged to access different ring systems. researchgate.net For instance, under thermal or catalytic conditions, substituted cyclobutanes can undergo ring-opening or ring-expansion reactions, providing access to linear chains or larger carbocycles, which are common in natural product scaffolds. researchgate.netnih.gov

Table 1: Potential Transformations of this compound for Complex Molecule Synthesis

| Starting Material | Reagents and Conditions | Product Type | Potential Application |

| This compound | PCC, CH₂Cl₂ | Aldehyde | Wittig reaction, aldol condensation |

| This compound | Jones reagent (CrO₃, H₂SO₄) | Carboxylic acid | Amide coupling, esterification |

| This compound | HBr or HI (strong acid) | 1-Bromo/Iodo-1-(bromomethyl/iodomethyl)cyclobutane | Nucleophilic substitution, organometallic reagent formation |

| This compound | Lewis acid or transition metal catalyst | Ring-opened or rearranged products | Access to diverse carbocyclic and heterocyclic frameworks |

Note: This table represents hypothetical transformations based on standard organic reactions and the known reactivity of similar cyclobutane derivatives.

Precursor for the Synthesis of Advanced Chemical Structures

The unique stereochemical and conformational properties of the cyclobutane ring make it an attractive scaffold for the design of novel chemical entities with specific three-dimensional arrangements. chemistryviews.org this compound can serve as a precursor to a variety of advanced structures by leveraging the reactivity of both the ring and its substituents.

The hydroxymethyl group can be converted into a leaving group (e.g., tosylate or mesylate), facilitating nucleophilic substitution reactions to introduce a wide range of functionalities, including azides, cyanides, and thiols. These groups can then be further manipulated to build more complex structures. For example, an azide (B81097) can be reduced to an amine or participate in click chemistry reactions.

The ethoxy group, being an ether, is generally stable but can be cleaved under strongly acidic conditions (e.g., using HBr or HI) to yield a cyclobutanol (B46151) derivative. wikipedia.orgmasterorganicchemistry.com This unmasking of a hydroxyl group provides another point for functionalization or for influencing the reactivity of the cyclobutane ring.

Applications in Materials Science and Polymer Chemistry through Chemical Transformation

Cyclobutane-containing polymers are of growing interest due to their unique thermal and mechanical properties. nih.gov The strained four-membered ring can act as a mechanophore, a unit that responds to mechanical stress by undergoing a chemical transformation. nih.gov This property can be exploited in the design of self-healing or stress-responsive materials.

This compound can be chemically modified to be incorporated into polymer chains. For instance, the primary alcohol can be converted into an acrylate (B77674) or methacrylate (B99206) monomer through esterification with acryloyl chloride or methacryloyl chloride, respectively. These monomers could then be polymerized to form polymers with pendant cyclobutane units.

Alternatively, the di-functional nature of derivatives of this compound (after conversion of the ethoxy group) could allow for its use in step-growth polymerization to form polyesters or polyurethanes where the cyclobutane ring is part of the polymer backbone. nih.gov The properties of the resulting polymers would be influenced by the rigidity and strain of the cyclobutane ring. The photochemically induced [2+2] cycloaddition is another route to cyclobutane-containing polymers. rsc.org

Table 2: Potential Monomers Derived from this compound for Polymer Synthesis

| Monomer Name | Synthesis from this compound | Polymerization Method | Potential Polymer Properties |

| (1-Ethoxycyclobutyl)methyl acrylate | Esterification with acryloyl chloride | Free-radical polymerization | Thermally responsive, potentially mechanophoric |

| (1-Ethoxycyclobutyl)methyl methacrylate | Esterification with methacryloyl chloride | Free-radical polymerization | Enhanced thermal stability, potentially mechanophoric |

| 1-(Hydroxymethyl)cyclobutanol | Ether cleavage followed by protection/deprotection | Step-growth polymerization (as a diol) | Rigid backbone, potentially biodegradable |

Note: The properties listed are hypothetical and would depend on the specific polymer structure and molecular weight.

Stereospecific and Stereoselective Applications in Asymmetric Synthesis

The synthesis of enantiomerically pure cyclobutane derivatives is a significant area of research, as the stereochemistry of the four-membered ring can have a profound impact on the biological activity of a molecule. chemistryviews.org While this compound as commercially available is likely a racemic mixture, its chiral derivatives could be valuable in asymmetric synthesis.

Resolution of racemic this compound, for instance, through enzymatic methods or by forming diastereomeric esters with a chiral acid, would provide access to enantiomerically pure building blocks. These chiral building blocks could then be incorporated into larger molecules, transferring their stereochemical information.

Furthermore, reactions at the functional groups of this compound could be carried out using chiral catalysts or reagents to induce stereoselectivity. For example, the oxidation of the primary alcohol to an aldehyde, followed by an asymmetric aldol reaction, could lead to the formation of new stereocenters with high diastereoselectivity, influenced by the existing stereocenter of the cyclobutane ring. The development of chiral ligands based on the cyclobutane scaffold is also an active area of research. nih.gov

Development of Novel Reagents and Catalysts Utilizing the this compound Scaffold

The rigid and well-defined geometry of the cyclobutane ring makes it an interesting scaffold for the design of new reagents and catalysts. amanote.com By functionalizing the hydroxymethyl and ethoxy groups of this compound, it is possible to introduce coordinating groups that can bind to metal centers.

For example, the primary alcohol could be converted to a phosphine (B1218219) through a series of reactions, and the ethoxy group could be replaced with another coordinating group. The resulting bidentate ligand could then be used to form metal complexes for asymmetric catalysis. The fixed spatial arrangement of the coordinating groups on the cyclobutane scaffold could enforce a specific geometry around the metal center, leading to high levels of enantioselectivity in catalytic reactions.

While specific examples utilizing this compound for this purpose are not documented, the general principle of using rigid carbocyclic frameworks to construct effective ligands is well-established in the field of organometallic chemistry and catalysis. oup.com The development of such catalysts from readily available starting materials like this compound remains an area of potential research interest.

Future Research Directions and Emerging Trends in 1 Ethoxycyclobutyl Methanol Chemistry

Sustainable Synthesis Approaches for Functionalized Cyclobutyl Alcohols

The development of environmentally benign synthetic routes to functionalized cyclobutyl alcohols is a primary focus of current research. Traditional synthetic methods often involve multiple steps, harsh reaction conditions, and the generation of significant chemical waste. To address these limitations, researchers are exploring greener alternatives that emphasize atom economy, energy efficiency, and the use of renewable resources.

Key areas of investigation include biocatalysis, where enzymes are employed to catalyze reactions with high selectivity and under mild conditions, and the use of photoredox and electrochemical methods that utilize light or electricity as clean energy sources. Furthermore, the development of catalytic C-H functionalization reactions aims to directly introduce functional groups onto the cyclobutane (B1203170) core, thereby streamlining synthetic sequences and reducing waste. The use of sustainable solvents and renewable starting materials is also a critical component of these green chemistry approaches.

Integration of (1-Ethoxycyclobutyl)methanol into Flow Chemistry Processes

The transition from traditional batch synthesis to continuous flow chemistry represents a significant advancement in the production of this compound and its derivatives. Flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and greater scalability. The small reactor volumes inherent in flow systems allow for better management of reaction exotherms and the safe handling of reactive intermediates.

In a continuous flow setup, the synthesis of this compound can be achieved by passing the starting materials through a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst. This allows for precise control over reaction time and temperature, leading to higher yields and purities. Subsequent transformations and purifications can be integrated into the flow system, creating a fully automated and continuous manufacturing process. This approach is particularly beneficial for industrial applications, where efficiency, consistency, and safety are paramount.

Advanced Catalytic Systems for Transformations of this compound

The development of novel and highly efficient catalytic systems is essential for expanding the synthetic utility of this compound. Research in this area is focused on designing catalysts that can promote a wide range of transformations with high selectivity and under mild reaction conditions.

For instance, advanced transition metal catalysts are being developed for the oxidation of this compound to the corresponding aldehyde or carboxylic acid, as well as for cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative for enantioselective transformations, enabling the synthesis of chiral cyclobutane derivatives. The immobilization of catalysts on solid supports is another important area of research, as it facilitates catalyst recovery and reuse, contributing to more sustainable chemical processes.

Interdisciplinary Research with Computational and Experimental Synergy

The integration of computational chemistry with experimental studies is providing powerful new insights into the reactivity and properties of this compound. Computational modeling, using techniques such as Density Functional Theory (DFT), allows for the detailed investigation of reaction mechanisms, the prediction of reaction outcomes, and the rational design of new catalysts and reagents.

This synergistic approach enables researchers to screen potential reaction pathways and identify the most promising candidates for experimental investigation, thereby accelerating the pace of discovery. The combination of computational predictions and experimental validation provides a deeper understanding of the fundamental principles governing the chemistry of cyclobutane systems and facilitates the development of more efficient and selective synthetic methods.

Novel Applications in Specialized Organic Synthesis

The unique structural and stereochemical properties of this compound make it a valuable building block for the synthesis of complex and biologically active molecules. The strained four-membered ring can be strategically manipulated through ring-opening and ring-expansion reactions to access a diverse range of molecular architectures.

Q & A

Basic Research Question

- ¹H NMR : Look for signals at δ 3.5–4.0 ppm (methylene protons adjacent to hydroxyl and ethoxy groups) and δ 1.1–1.3 ppm (ethoxy methyl group). Cyclobutane ring protons typically appear as complex multiplet signals between δ 1.8–2.5 ppm .

- IR spectroscopy : Strong O-H stretch (~3200–3600 cm⁻¹) and C-O stretches (~1050–1150 cm⁻¹) confirm alcohol and ether functionalities.

- Mass spectrometry (MS) : Molecular ion peaks at m/z 130–132 (C₇H₁₄O₂) and fragmentation patterns (e.g., loss of H₂O or ethylene) validate the structure .

How can researchers resolve contradictions in reported biological activities of cyclobutylmethanol derivatives?

Advanced Research Question

Discrepancies in biological data (e.g., enzyme inhibition vs. activation) may arise from:

- Stereochemical variations : Enantiomers of this compound could exhibit divergent interactions with chiral biological targets. Use chiral chromatography or asymmetric synthesis to isolate enantiomers .

- Purity issues : Trace impurities (e.g., residual Grignard reagents) may confound assays. Validate purity via HPLC (>98%) and elemental analysis.

- Assay conditions : Buffer pH, co-solvents (e.g., DMSO), and temperature can modulate activity. Standardize protocols across studies and include positive controls (e.g., known enzyme inhibitors) .

What computational methods are suitable for modeling the interaction of this compound with biological targets?

Advanced Research Question

- Molecular docking : Use software like AutoDock Vina to predict binding poses with enzymes (e.g., cytochrome P450). Prioritize targets based on structural homology to known cyclobutanol-binding proteins .

- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., hydroxyl group for hydrogen bonding).

- MD simulations : Simulate solvated systems to assess conformational stability and ligand-receptor dynamics over time (≥100 ns trajectories) .

What are the challenges in scaling up laboratory synthesis to gram-scale production, and how can they be mitigated?

Basic Research Question

Critical scalability issues include:

- Exothermic reactions : Grignard additions may require controlled cooling and slow reagent addition to prevent runaway reactions.

- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) or distillation.

- Yield optimization : Use Design of Experiments (DoE) to test variables (e.g., stoichiometry, solvent volume) and identify robust conditions .

How does the compound’s logP value affect its utility in medicinal chemistry research?

Advanced Research Question

The calculated logP (~1.2–1.5) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

- Permeability : Suitable for blood-brain barrier penetration in neuropharmacology studies.

- Solubility : May require co-solvents (e.g., PEG 400) for in vivo administration.

Experimental logP can be determined via shake-flask methods (octanol/water partitioning) or reversed-phase HPLC .

What strategies can be employed to enhance the enantiomeric excess (ee) in asymmetric synthesis?

Advanced Research Question

- Chiral auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to direct stereochemistry during cyclobutane ring formation.

- Catalytic asymmetric catalysis : Employ chiral palladium or organocatalysts (e.g., Cinchona alkaloids) for enantioselective Grignard additions.

- Kinetic resolution : Utilize lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers .

What are the potential metabolic pathways of this compound in mammalian systems?

Advanced Research Question

Hypothesized pathways include:

- Phase I metabolism : Oxidation via CYP450 enzymes to form cyclobutanecarboxylic acid derivatives.

- Phase II metabolism : Glucuronidation or sulfation of the hydroxyl group.

In vitro assays with liver microsomes and LC-MS/MS metabolite profiling are recommended to validate pathways .

How can researchers address discrepancies between computational predictions and experimental reactivity data?

Advanced Research Question

- Re-calibrate force fields : Adjust parameters in software like Gaussian or ORCA to better reflect cyclobutane ring strain and ethoxy group dynamics.

- Validate transition states : Use IRC (Intrinsic Reaction Coordinate) calculations to confirm predicted reaction mechanisms.

- Experimental benchmarking : Compare DFT-predicted activation energies with kinetic data from stopped-flow spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.